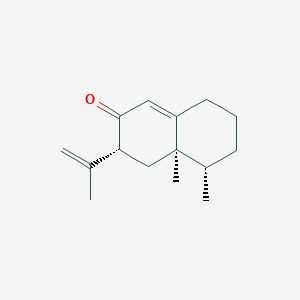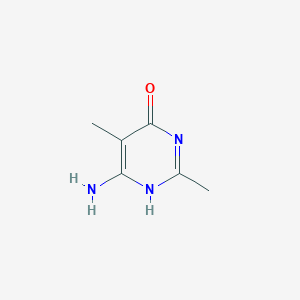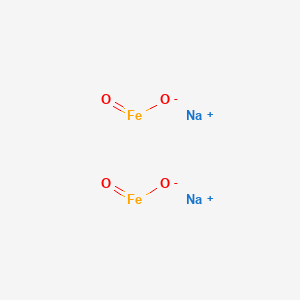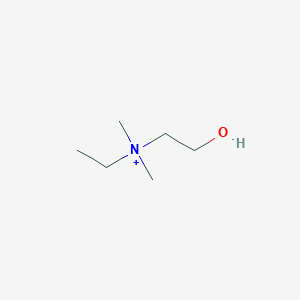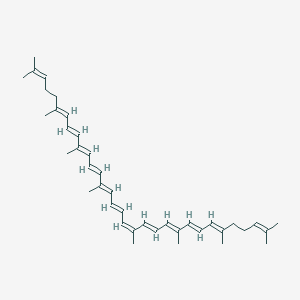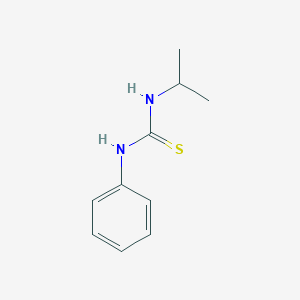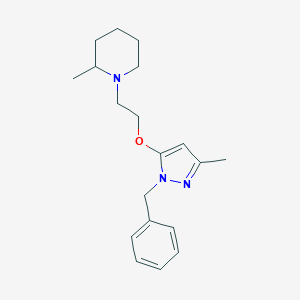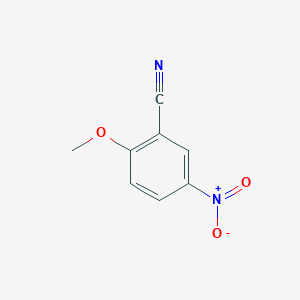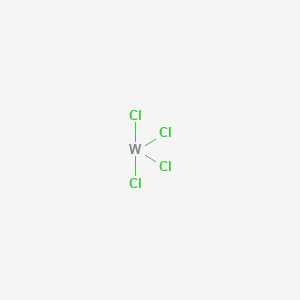
Tungsten(IV) chloride
Descripción general
Descripción
Tungsten(IV) chloride is an inorganic compound with the formula WCl4 . It is a diamagnetic black solid . The compound is of interest in research as one of a handful of binary tungsten chlorides .
Synthesis Analysis
Tungsten(IV) chloride is usually prepared by reduction of tungsten hexachloride . Many reductants have been reported, including red phosphorus, tungsten hexacarbonyl, gallium, tin, and antimony .
Molecular Structure Analysis
Tungsten(IV) chloride is polymeric. It consists of linear chains of tungsten atoms each in octahedral geometry . Of six chloride ligands attached to each W center, four are bridging ligands .
Chemical Reactions Analysis
Reduction of tungsten(IV) chloride with sodium yields the ditungsten(III) heptachloride derivative . The reaction is as follows:
2 WCl_4 + 5 thf + 2 Na \rightarrow [Na(thf)_3][W_2Cl_7(thf)_2] + NaCl Physical And Chemical Properties Analysis
Tungsten(IV) chloride has a molar mass of 325.65 g/mol . It appears as a black solid and has a density of 4.62 g/cm³ . The melting point of Tungsten(IV) chloride is 450 °C .
Aplicaciones Científicas De Investigación
Precursor for Tungsten Compounds
Tungsten(IV) chloride is often used as a precursor reactant for the preparation of other tungsten compounds . For instance, it can be used to prepare highly conductive tungsten diselenide nanosheets .
Doping Material in Thin Film Production
In the field of material science, Tungsten(IV) chloride is used as a doping material in the production of thin films . Specifically, it has been used in the production of tungsten-doped vanadium oxide thin films .
Thermochromic Applications
The tungsten-doped vanadium oxide thin films, prepared using Tungsten(IV) chloride, exhibit thermochromic properties . These films undergo a change in color when exposed to different temperatures, making them useful in thermochromic applications .
Energy Efficiency Applications
The thermochromic properties of tungsten-doped vanadium oxide thin films also have implications for energy efficiency . These films can be used in smart windows that dynamically adjust their transparency in response to changing temperatures, thereby helping to regulate the temperature inside buildings and reduce energy consumption .
Inorganic Compound Research
Tungsten(IV) chloride is part of the class of inorganic compounds known as tungsten halides . Research into these compounds has led to a better understanding of the properties of tungsten and its potential applications .
Optical Properties Research
Research into the optical properties of tungsten-doped vanadium oxide thin films, prepared using Tungsten(IV) chloride, has provided insights into the behavior of these materials under high temperatures . This research could have implications for the development of new optical devices .
Mecanismo De Acción
Tungsten(IV) chloride, also known as tungsten tetrachloride, is an inorganic compound with the formula WCl4 . It is a diamagnetic black solid and is of interest in research as one of a handful of binary tungsten chlorides .
Target of Action
Tungsten(IV) chloride is primarily used as a precursor reactant for the preparation of highly conductive tungsten diselenide nanosheets . The compound interacts with its targets to initiate a series of reactions that result in the formation of these nanosheets .
Mode of Action
Tungsten(IV) chloride is polymeric, consisting of linear chains of tungsten atoms each in octahedral geometry . Of the six chloride ligands attached to each tungsten center, four are bridging ligands . The compound’s interaction with its targets involves the reduction of tungsten(IV) chloride with sodium, yielding the ditungsten(III) heptachloride derivative .
Biochemical Pathways
It is known that the compound plays a role in the preparation of highly conductive tungsten diselenide nanosheets . This suggests that tungsten(IV) chloride may influence pathways related to conductivity and nanosheet formation.
Result of Action
The primary result of tungsten(IV) chloride’s action is the formation of highly conductive tungsten diselenide nanosheets . These nanosheets have potential applications in various fields, including electronics and materials science.
Action Environment
The action, efficacy, and stability of tungsten(IV) chloride can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, temperature, and pH. It is also worth noting that tungsten(IV) chloride is a highly reactive crystalline solid and can be corrosive , suggesting that its action and stability may be significantly influenced by its storage and handling conditions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tetrachlorotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.W/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUIDGQAIILFBW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[W](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WCl4, Cl4W | |
| Record name | tungsten(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158866 | |
| Record name | (T-4)-Tungsten chloride (WCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tungsten(IV) chloride | |
CAS RN |
13470-13-8 | |
| Record name | Tungsten chloride (WCl4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13470-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (T-4)-Tungsten chloride (WCl4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tungsten(IV) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tungsten Tetrachloride?
A1: Tungsten Tetrachloride has the molecular formula WCl4 and a molecular weight of 325.64 g/mol.
Q2: What is the structure of Tungsten Tetrachloride?
A2: Tungsten Tetrachloride exists in both crystalline and amorphous forms. The crystalline form consists of a polymer of opposite-edge-sharing bioctahedra with alternating short and long Tungsten-Tungsten distances []. This structure was determined using single-crystal X-ray diffractometry [].
Q3: Is there spectroscopic data available for Tungsten Tetrachloride?
A3: Yes, Tungsten chloride pentafluoride, a related compound, has been studied using NMR and infrared spectroscopy []. Additionally, electronic absorption spectroscopy has been used to investigate the speciation of Tungsten in alkali chloride melts, providing insight into the behavior of Tungsten(IV) chloro species [].
Q4: How stable is Tungsten Tetrachloride?
A4: Tungsten Tetrachloride exhibits thermal instability, readily undergoing disproportionation reactions at elevated temperatures. For instance, heating Tungsten Tetrachloride in a closed vessel leads to its disproportionation into Tungsten pentachloride and a Tungsten chloride species with an empirical formula of WCl2.6 [].
Q5: Are there any specific material compatibility concerns with Tungsten Tetrachloride?
A5: Tungsten Tetrachloride is highly reactive and sensitive to moisture. It reacts readily with water and oxygen. Therefore, it should be handled under inert conditions using appropriate techniques and materials.
Q6: Does Tungsten Tetrachloride have any known catalytic applications?
A6: Yes, Tungsten Tetrachloride has been shown to promote the oxidative coupling of carbon dioxide and ethylene at ambient temperatures, leading to the formation of tetrakis(trimethylphosphite)tungsten acrylate hydride complexes []. This reaction holds potential for the reductive functionalization of carbon dioxide into valuable chemicals like methyl acrylate [].
Q7: How does Tungsten Tetrachloride facilitate the coupling of carbon dioxide and ethylene?
A7: The reaction proceeds through the formation of an intermediate complex, trans-tetrakis(trimethylphosphite)tungsten bis(ethylene), generated by the alkali metal reduction of Tungsten Tetrachloride in the presence of trimethylphosphite and ethylene []. This complex facilitates the oxidative coupling, resulting in the incorporation of carbon dioxide into the acrylate hydride complexes [].
Q8: What are some methods for synthesizing Tungsten Tetrachloride?
A8: Tungsten Tetrachloride can be synthesized by several methods:
- Reduction of Tungsten Hexachloride: This can be achieved using various reducing agents like mercury [], bismuth [], antimony [], red phosphorus [], or tin in solution [].
Q9: How does the choice of reducing agent influence Tungsten Tetrachloride synthesis?
A9: Different reducing agents result in varying yields and purity of Tungsten Tetrachloride. For instance, tin reduction in 1,2-dichloroethane produces highly reactive Tungsten Tetrachloride powder in high yield []. Each method presents advantages and disadvantages in terms of safety, efficiency, and product purity.
Q10: What are some notable reactions of Tungsten Tetrachloride?
A10: Tungsten Tetrachloride readily forms complexes with various ligands:
- Diethyl Ether: It forms a bis-adduct complex, trans-tetrachloridobis(diethyl ether)tungsten(IV), characterized by X-ray crystallography [].
- N-heterocyclic carbenes (NHCs): Tungsten Tetrachloride reacts with NHCs like IMes, IDipp, and IiPrMe to form both bis-NHC and mono-NHC complexes []. These complexes have been further derivatized by reacting with cyclic (alkyl)(amino)carbenes and other two-electron donor ligands [].
- Phosphines: Tungsten Tetrachloride reacts with trimethylphosphite in the presence of ethylene to form trans-tetrakis(trimethylphosphite)tungsten bis(ethylene) [].
Q11: Does Tungsten Tetrachloride have applications in material science?
A11: Yes, Tungsten Tetrachloride serves as a precursor for synthesizing Tungsten oxide nanoparticles []. These nanoparticles find applications in various fields, including catalysis, electronics, and energy storage.
Q12: How are Tungsten oxide nanoparticles prepared from Tungsten Tetrachloride?
A12: Tungsten oxide nanoparticles can be synthesized through a wet chemical method using Tungsten Tetrachloride and natural microfibrous inorganic clay (sepiolite) as starting materials []. The process involves the precipitation of Tungsten oxide species onto sepiolite under basic conditions followed by thermal treatment []. This method offers a cost-effective and environmentally friendly approach to producing Tungsten oxide nanoparticles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




